molecular formula C17H26N4O B451547 N-(1-ADAMANTYL)-N'-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA

N-(1-ADAMANTYL)-N'-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]UREA

Cat. No.: B451547
M. Wt: 302.4g/mol
InChI Key: MAVMBZVYYJEPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea: is a synthetic organic compound that belongs to the class of ureas It is characterized by the presence of an adamantyl group and a pyrazolyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions. The reaction yields the desired product in good yields, ranging from 67% to 92% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.

    Material Science: The unique structural properties of the compound make it a candidate for developing new materials with specific mechanical and chemical properties.

    Biological Research: The compound’s ability to interact with various enzymes and proteins makes it useful for studying biochemical pathways and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols. This inhibition can lead to various therapeutic effects, including reduced inflammation and improved cardiovascular health .

Comparison with Similar Compounds

Uniqueness: N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is unique due to the presence of both adamantyl and pyrazolyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and its versatility in various scientific applications.

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4g/mol

IUPAC Name

1-(1-adamantyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea

InChI

InChI=1S/C17H26N4O/c1-11-15(10-21(2)20-11)9-18-16(22)19-17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H2,18,19,22)

InChI Key

MAVMBZVYYJEPDD-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C

Canonical SMILES

CC1=NN(C=C1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.